

YLT-11: A Technical Guide to its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YLT-11

Cat. No.: B1193875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a novel, potent, and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). Preclinical studies have demonstrated its significant anti-neoplastic activity, particularly in breast cancer models. This technical guide provides an in-depth overview of the current understanding of **YLT-11**, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of **YLT-11** and other PLK4 inhibitors.

Introduction to YLT-11 and its Target: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 expression is frequently observed in various human cancers and is often associated with a poor prognosis.[2] The overexpression of PLK4 can lead to centrosome amplification, a hallmark of cancer cells that contributes to genomic instability and tumorigenesis.[1] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy for cancer.

YLT-11 is a novel small-molecule inhibitor designed to target the ATP-binding pocket of PLK4. [3] It has shown high selectivity for PLK4 over other members of the PLK family, suggesting a favorable safety profile with potentially fewer off-target effects.[3]

Mechanism of Action of YLT-11

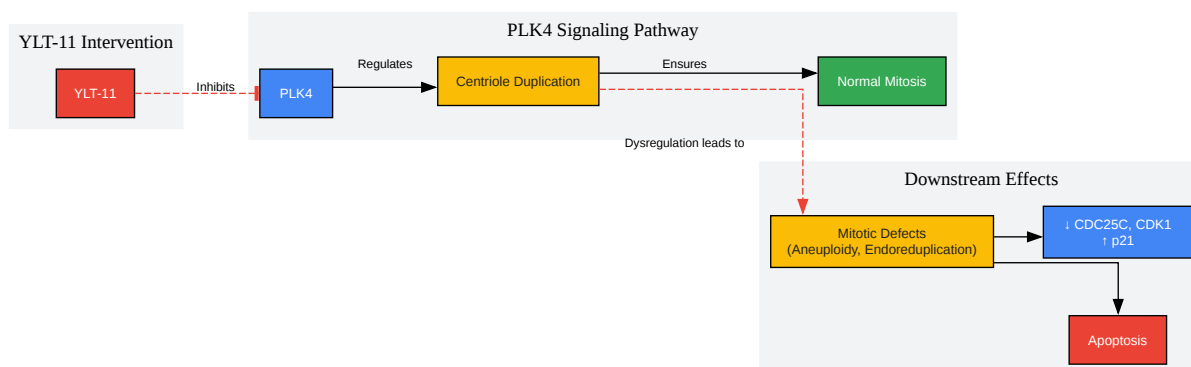
YLT-11 exerts its anti-cancer effects by disrupting the normal function of PLK4 in centriole duplication. This leads to a cascade of events culminating in mitotic defects and, ultimately, cancer cell death.

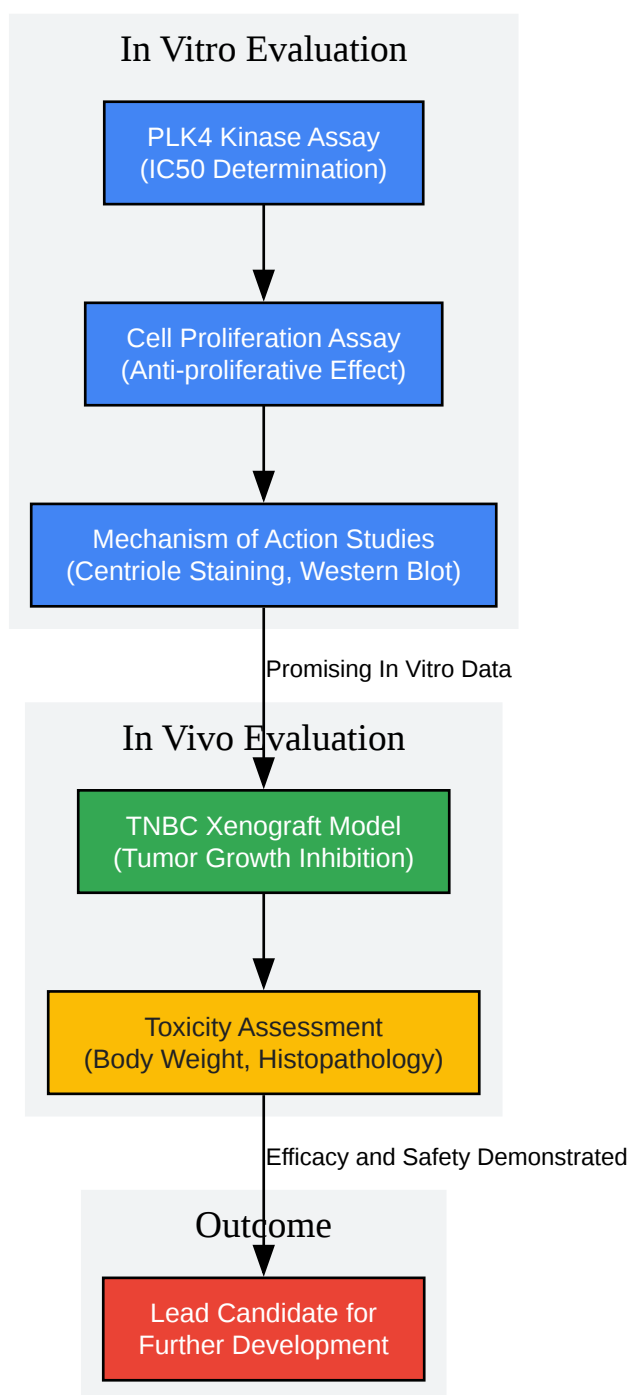
Dysregulation of Centriole Duplication

At low concentrations ($\leq 0.25 \mu\text{M}$), **YLT-11** has been observed to cause an increase in the number of centrioles.^{[3][4]} Conversely, at higher concentrations ($\geq 0.5 \mu\text{M}$), it leads to a decrease in centriole numbers.^[3] This dose-dependent bi-modal effect on centriole duplication is a characteristic outcome of PLK4 inhibition and is central to the anti-proliferative activity of **YLT-11**.^{[3][4]}

Induction of Mitotic Defects and Apoptosis

The abnormal centriole numbers induced by **YLT-11** treatment lead to mitotic defects, including abortive mitosis, endoreduplication, and aneuploidy.^[4] These mitotic errors trigger cell cycle arrest and subsequently induce apoptosis (programmed cell death) in cancer cells.^{[3][4]} Mechanistically, **YLT-11** has been shown to inhibit the activity of cell cycle-associated proteins such as CDC25C and CDK1, while increasing the levels of the cell cycle inhibitor p21.^[3]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vet.cornell.edu [vet.cornell.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- To cite this document: BenchChem. [YLT-11: A Technical Guide to its Therapeutic Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193875#potential-therapeutic-applications-of-ylt-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com